molecular formula C12H10N2O8V- B560266 VO-OHpic

VO-OHpic

Cat. No.: B560266
M. Wt: 361.16 g/mol
InChI Key: DUQTXODYOYERFR-UHFFFAOYSA-N
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Description

VO-Ohpic, also known as vanadium oxo-hydroxy picolinate, is a vanadium-based compound that has garnered significant interest in scientific research due to its potent inhibitory effects on phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth and survival by dephosphorylating phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate (PIP2). This compound has been shown to inhibit PTEN with nanomolar affinity, making it a valuable tool in studying PTEN-related pathways and diseases .

Scientific Research Applications

VO-Ohpic has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Biology: In biological research, this compound is employed to investigate the role of PTEN in cellular processes such as apoptosis, cell proliferation, and differentiation.

    Medicine: this compound has potential therapeutic applications in treating diseases associated with PTEN dysfunction, such as cancer, diabetes, and neurodegenerative disorders.

    Industry: In industrial applications, this compound is used in the development of advanced materials and coatings.

Mechanism of Action

Safety and Hazards

VO-OHpic is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

VO-Ohpic is synthesized through a series of chemical reactions involving vanadium salts and picolinic acid derivatives. The typical synthetic route involves the reaction of vanadium pentoxide (V2O5) with picolinic acid in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound, which can be achieved through careful control of reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium and picolinic acid moieties, which interact with different reagents and conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield vanadium oxides, while reduction can produce vanadium hydrides. Substitution reactions can result in various derivatives of this compound with modified functional groups .

Comparison with Similar Compounds

VO-Ohpic is unique among PTEN inhibitors due to its high potency and specificity. Similar compounds include other vanadium-based inhibitors such as vanadyl sulfate and sodium orthovanadate. this compound stands out due to its higher affinity for PTEN and its ability to modulate specific signaling pathways .

List of Similar Compounds

Properties

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQTXODYOYERFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O8V-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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